N,N'-1,3-phenylenebis(3-chlorobenzamide)
Description
N,N'-1,3-Phenylenebis(3-chlorobenzamide) is a symmetrical bis-benzamide compound featuring two 3-chlorobenzamide moieties linked via a 1,3-phenylene group. Its molecular formula is C₂₀H₁₄Cl₂N₂O₂, with a molecular weight of 385.25 g/mol. The compound’s structure is characterized by:
- Two aromatic rings substituted with chlorine at the meta position.
- Amide linkages (-CONH-) bridging the central 1,3-phenylene spacer.
Properties
IUPAC Name |
3-chloro-N-[3-[(3-chlorobenzoyl)amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2O2/c21-15-6-1-4-13(10-15)19(25)23-17-8-3-9-18(12-17)24-20(26)14-5-2-7-16(22)11-14/h1-12H,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHBACOFQDYETG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Differences
Backbone Variations :
- The target compound’s amide linkages contrast with thioamides () and sulfonamides (). Thioamides exhibit stronger π-π stacking due to sulfur’s polarizability, while sulfonamides enhance hydrolytic stability .
- Replacement of benzamide with furan-2-carboxamide () introduces heterocyclic oxygen, improving solubility but reducing thermal stability .
Substituent Effects :
- Chlorine at the meta position (target compound) increases hydrophobicity and electron-withdrawing effects compared to methyl () or bromopyridine ().
- Bromine in ’s compound enhances reactivity in cross-coupling reactions, useful in medicinal chemistry .
Research Findings and Challenges
- Thermal Stability : Thioamide derivatives () exhibit higher decomposition temperatures (~300°C) than amide analogs (~250°C) due to stronger intermolecular interactions .
- Biological Activity : Schiff base analogs () demonstrate antimicrobial properties, suggesting that halogenation (e.g., chlorine in the target compound) could enhance bioactivity .
- Solubility Issues : The target compound’s hydrophobicity may limit pharmaceutical applications, whereas furan-containing analogs () address this via polar oxygen atoms .
Preparation Methods
Data Table: Comparative Analysis of Preparation Methods
| Method | Reagents/Conditions | Yield (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Direct Amidation | 3-Cl-Benzoyl chloride, TEA, DCM, 25°C | 65–78 | 12–24 h | Moderate |
| DCC-Mediated Coupling | 3-Cl-Benzoic acid, DCC, DMAP, DCM | 70–85 | 24 h | Low |
| Microwave-Assisted | 3-Cl-Benzoyl chloride, DMAP, DMF, 120°C | 88 | 20 min | High |
| Industrial Flow Reactor | Solid acid catalyst, toluene/water, 80°C | 92 | 2 h | High |
Mechanistic Insights and Byproduct Management
The amidation mechanism proceeds via a tetrahedral intermediate, with base-mediated deprotonation of the amine facilitating nucleophilic attack on the carbonyl carbon. Side reactions, such as over-acylation or hydrolysis, are mitigated by stoichiometric control and anhydrous conditions. Industrial methods employ in-line IR spectroscopy to monitor reaction progress and optimize reagent ratios .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N,N'-1,3-phenylenebis(3-chlorobenzamide), and how can reaction conditions be systematically optimized?
- Methodology : The compound is synthesized via amide bond formation between benzene-1,3-dicarboxylic acid derivatives (e.g., acid chlorides) and 3-chloroaniline. Key steps include:
- Using coupling agents like carbodiimides (e.g., DCC) or direct reaction with 3-chloroaniline in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts .
- Solvent selection (e.g., dichloromethane or DMF) and temperature control (0–25°C) to minimize side reactions and improve yield .
- Monitoring reaction progress via TLC or HPLC to ensure completion before purification by recrystallization or column chromatography .
Q. How can researchers characterize the purity and structural integrity of N,N'-1,3-phenylenebis(3-chlorobenzamide)?
- Analytical Techniques :
- Spectroscopy :
- 1H/13C NMR : Confirm amide bond formation and aromatic substitution patterns (e.g., δ 7.5–8.5 ppm for aromatic protons) .
- IR : Validate carbonyl stretching (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HR-MS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 393.03) .
- Elemental Analysis : Ensure stoichiometric consistency (C, H, N, Cl) .
Advanced Research Questions
Q. What crystallographic strategies are recommended for resolving structural ambiguities in N,N'-1,3-phenylenebis(3-chlorobenzamide)?
- Crystallography Workflow :
- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo/Kα radiation. SHELX programs (e.g., SHELXL) are preferred for refinement due to robustness in handling small-molecule data .
- Structural Refinement : Address disorder or thermal motion using constraints (e.g., DFIX for bond lengths) and validate via R-factor convergence (<5%) .
- Visualization : Tools like ORTEP-3 or DIAMOND for rendering asymmetric units and hydrogen-bonding networks .
Q. How can N,N'-1,3-phenylenebis(3-chlorobenzamide) be applied in supramolecular chemistry, and what experimental designs are critical for probing its host-guest interactions?
- Supramolecular Applications :
- Self-Assembly : Leverage the rigid benzene-1,3-dicarboxamide backbone and chloro substituents to design π-π stacking or halogen-bonded frameworks .
- Host-Guest Studies :
- Use fluorescence titration or isothermal titration calorimetry (ITC) to quantify binding affinities with guest molecules (e.g., aromatic amines).
- Monitor structural changes via PXRD or DSC to confirm lattice inclusion .
Q. How should researchers address contradictions in spectroscopic or crystallographic data across studies?
- Data Discrepancy Analysis :
- Batch Variability : Compare synthetic protocols (e.g., solvent purity, reaction time) to identify yield/purity differences .
- Polymorphism Screening : Perform slurry experiments or solvent-drop grinding to isolate different crystal forms and validate via SC-XRD .
- Dynamic NMR : Resolve conformational flexibility (e.g., amide rotamers) by variable-temperature NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
